molecular formula C10H10BrClOS B14056404 1-(5-(Bromomethyl)-2-mercaptophenyl)-2-chloropropan-1-one

1-(5-(Bromomethyl)-2-mercaptophenyl)-2-chloropropan-1-one

Cat. No.: B14056404
M. Wt: 293.61 g/mol
InChI Key: CEXRREPDZGIACD-UHFFFAOYSA-N
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Description

1-(5-(Bromomethyl)-2-mercaptophenyl)-2-chloropropan-1-one is an organic compound with a complex structure, featuring a bromomethyl group, a mercapto group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Bromomethyl)-2-mercaptophenyl)-2-chloropropan-1-one typically involves multiple stepsThe reaction conditions often involve the use of bromine or brominating agents, such as N-bromosuccinimide (NBS), in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Bromomethyl)-2-mercaptophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.

    Addition Reactions: The carbonyl group in the chloropropanone moiety can undergo addition reactions with nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone or potassium carbonate (K2CO3) in dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or iodine (I2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce disulfides or thiols, respectively.

Scientific Research Applications

1-(5-(Bromomethyl)-2-mercaptophenyl)-2-chloropropan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.

    Medicine: Research into its medicinal properties could lead to the discovery of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-(Bromomethyl)-2-mercaptophenyl)-2-chloropropan-1-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the mercapto group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzyl Bromide: Similar in structure due to the presence of a bromomethyl group.

    2-Chloropropanone: Shares the chloropropanone moiety.

    Thiophenol: Contains a mercapto group.

Uniqueness

1-(5-(Bromomethyl)-2-mercaptophenyl)-2-chloropropan-1-one is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a bromomethyl and a mercapto group allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C10H10BrClOS

Molecular Weight

293.61 g/mol

IUPAC Name

1-[5-(bromomethyl)-2-sulfanylphenyl]-2-chloropropan-1-one

InChI

InChI=1S/C10H10BrClOS/c1-6(12)10(13)8-4-7(5-11)2-3-9(8)14/h2-4,6,14H,5H2,1H3

InChI Key

CEXRREPDZGIACD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC(=C1)CBr)S)Cl

Origin of Product

United States

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